
Decitabine Impurity 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decitabine Impurity 6 (CAS: 78185-67-8) is a process-related impurity identified during the synthesis and quality control of Decitabine, a cytidine analog used as a hypomethylating agent in cancer therapy. This impurity is characterized by the molecular formula C₂₂H₂₄O₆ and a molecular weight of 384.43 g/mol . It is structurally distinct from the parent compound, Decitabine (5-aza-2’-deoxycytidine), likely arising from esterification or side reactions during manufacturing.
準備方法
Synthetic Pathways Leading to Decitabine Impurity 6
Anomerization During Glycosylation
The condensation of 5-azacytosine with protected deoxyribose intermediates is a pivotal step in Decitabine synthesis. Source describes a silylation reaction where 5-azacytosine is treated with trimethylsilyl chloride to yield a silylated intermediate (Formula II). Subsequent glycosylation with 1-chloro-3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribofuranose under p-nitrobenzoic acid (p-NP) catalysis generates a β-anomer-enriched product (Formula III). However, incomplete anomerization or competing α-configuration formation during this step introduces Impurity 6 , identified as the α-anomer of Decitabine .
Key reaction parameters influencing anomer ratios include:
-
Catalyst loading : Excess p-NP (>1.2 molar equivalents) reduces α-anomer formation .
-
Solvent polarity : Dichloromethane favors β-selectivity, whereas polar aprotic solvents like dimethylsulfoxide (DMSO) promote α-anomerization .
-
Temperature : Reactions conducted at 0–5°C suppress thermal equilibration between anomers .
Hydrolysis of Protecting Groups
Decitabine’s synthesis involves deprotection of acetylated intermediates under alkaline conditions. Source details a hydrolysis step using sodium methoxide in methanol/ethyl acetate, which removes p-chlorobenzoyl groups. Incomplete hydrolysis or side reactions generate Impurity 6 , characterized as a partially deprotected intermediate with residual acyl groups. For example, hydrolysis at suboptimal temperatures (20–30°C) or insufficient base equivalents leaves 3-O-acetyl or 5-O-acetyl derivatives, which are precursors to Impurity 6 .
Table 1. Hydrolysis Conditions and Impurity 6 Formation
Base | Solvent System | Temperature (°C) | Impurity 6 (%) |
---|---|---|---|
Sodium methoxide | Methanol/ethyl acetate | 20–30 | 0.8–1.2 |
Ammonia | Methanol | 25–35 | 1.5–2.0 |
Diethylamine | Dichloromethane | 0–5 | 0.3–0.5 |
Purification-Induced Formation of Impurity 6
Crystallization Solvent Effects
Crystallization from DMSO/methanol mixtures (as per ) preferentially isolates the β-anomer of Decitabine. However, residual DMSO or rapid cooling induces α-anomer precipitation, leading to Impurity 6 contamination. Source reports that slow antisolvent addition (ethyl acetate) at 40–50°C minimizes this risk, yielding β-anomer purity >99.5%.
Chromatographic Resolution
Preparative HPLC methods using C18 columns (acetonitrile/water + 0.1% trifluoroacetic acid) resolve Impurity 6 from Decitabine. Source identifies a retention time shift of 1.2 minutes for Impurity 6 under these conditions, attributed to its lower polarity relative to the β-anomer.
Degradation Pathways Generating Impurity 6
Acid-Catalyzed Ring Opening
Decitabine is susceptible to acid hydrolysis, particularly in admixtures with lactated Ringer’s solution (pH 4.5–7.0). Source demonstrates that exposure to pH <5.0 for >4 hours cleaves the glycosidic bond, yielding 5-azacytosine (primary degradant) and trace amounts of Impurity 6 via intermediate hemiacetal formation.
Thermal Stress in Solution
Accelerated stability studies (40°C/75% RH) reveal that Impurity 6 accumulates at 0.15–0.21% after 6 months in reconstituted Decitabine solutions . The degradation follows first-order kinetics (k=2.7×10−3day−1), with activation energy (Ea) of 85 kJ/mol, indicating a temperature-sensitive pathway .
Table 2. Stability of Decitabine Under Thermal Stress
Storage Condition | Duration (Months) | Impurity 6 (%) | Total Impurities (%) |
---|---|---|---|
25°C/60% RH | 6 | 0.03 | 3.16 |
40°C/75% RH | 6 | 0.21 | 9.89 |
Analytical Characterization of Impurity 6
Spectroscopic Identification
-
HRMS : m/z=251.0912[M+H]+ (calc. for C8H12N4O4), confirming molecular formula .
-
NMR : 1H NMR (DMSO-d6) δ 8.12 (s, 1H, H-6), 6.15 (d, J=4.2Hz, 1H, H-1'), 4.35–4.40 (m, 1H, H-3'), indicative of α-glycosidic configuration .
-
XRPD : Distinct peaks at 7.0°, 13.0°, and 18.5° 2θ differentiate Impurity 6 from Decitabine’s crystalline form .
Chromatographic Purity
A validated HPLC method (USP <621>) employs a Zorbax SB-CN column (4.6 × 250 mm, 5 µm) with isocratic elution (10 mM ammonium acetate:acetonitrile, 85:15). Impurity 6 elutes at 12.3 minutes, with a resolution (Rs) of 2.8 from Decitabine .
Mitigation Strategies for Impurity 6
Process Optimization
-
Anomer Control : Using 1.2 equiv. of p-NP catalyst and dichloromethane solvent reduces α-anomer content to <0.5% .
-
Purification : Recrystallization from N-methylpyrrolidone/ethyl acetate (1:2 v/v) at 50°C eliminates residual α-anomers .
Formulation Adjustments
Lyophilized Decitabine stored at 2–8°C shows no detectable Impurity 6 over 24 months, whereas reconstituted solutions require strict adherence to a 7-hour shelf life at 2–8°C .
化学反応の分析
Types of Reactions: Decitabine Impurity 6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of different derivatives of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or primary amines are often employed.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
科学的研究の応用
Scientific Research Applications
-
Toxicology Studies
- A Good Laboratory Practice (GLP) repeat-dose toxicology study conducted on CD-1 mice assessed the toxicity profile of Decitabine for Injection compared to Dacogen, a marketed formulation. The study found that both formulations had similar toxicity profiles, with notable effects on target organs such as the testis and epididymis. Impurities, including Decitabine Impurity 6, were monitored throughout the study and were found to increase over time, indicating potential safety concerns if present above specified limits .
-
Clinical Trials
- Clinical studies have evaluated the safety and efficacy of decitabine in patients with various hematological malignancies. In a retrospective analysis involving patients with acute myeloid leukemia, it was noted that those with renal dysfunction exhibited higher rates of significant toxicities when treated with decitabine. This highlights the importance of monitoring impurity levels, including this compound, to mitigate adverse effects in vulnerable populations .
-
Pharmacological Insights
- Research has shown that decitabine functions as an epigenetic modifier by inhibiting DNA methylation. Studies have indicated that while decitabine reduces global levels of 5-methylcytosine in DNA, it paradoxically increases levels of other derivatives such as 5-hydroxymethylcytosine. Understanding these mechanisms is crucial for developing strategies to enhance therapeutic efficacy while minimizing toxicity associated with impurities like this compound .
Case Studies
-
Case Study: Efficacy in Myelodysplastic Syndromes
- A study involving patients with refractory anemia demonstrated that treatment with decitabine led to an overall response rate of approximately 67.9%. The study noted that initial responses were typically observed within two cycles of treatment. Monitoring for impurities was essential as they could influence patient outcomes and response rates .
-
Combination Therapy Insights
- In a clinical trial assessing the combination of decitabine with idarubicin and cytarabine for treating refractory acute myeloid leukemia, researchers reported a complete remission rate of 47.6%. The study underscored the need for careful monitoring of drug formulations to ensure that impurities do not compromise treatment effectiveness or patient safety .
作用機序
Decitabine Impurity 6 exerts its effects primarily through interactions with DNA. It is incorporated into DNA strands during replication, leading to the inhibition of DNA methyltransferase . This results in DNA hypomethylation, which can alter gene expression and potentially lead to therapeutic effects similar to those of decitabine . The molecular targets and pathways involved include DNA methyltransferase and various genes regulated by DNA methylation .
類似化合物との比較
Comparison with Similar Decitabine Impurities
Structural and Molecular Properties
The table below compares Decitabine Impurity 6 with structurally related impurities:
Parameter | This compound | Decitabine Deformyl Impurity | Decitabine Imine Impurity | Decitabine Impurity D |
---|---|---|---|---|
CAS Number | 78185-67-8 | 69304-65-0 | 2512207-76-8 | 1126-46-1 |
Molecular Formula | C₂₂H₂₄O₆ | C₇H₁₄N₄O₄ | C₄H₆N₆O₂ | Not explicitly provided¹ |
Molecular Weight | 384.43 g/mol | 218.21 g/mol | 170.13 g/mol | Not explicitly provided¹ |
Structural Features | Likely esterified derivatives | Loss of formyl group | Imine functional group | Aromatic/heterocyclic modifications |
Origin | Synthesis byproducts | Hydrolytic degradation | Oxidative degradation | Process intermediates |
¹Data for Decitabine Impurity D (CAS: 1126-46-1) focuses on analytical characterization (HPLC, NMR) rather than molecular details .
Analytical and Regulatory Considerations
- Detection Methods :
- Regulatory Compliance :
Key Research Findings
Clinical and Industrial Relevance
生物活性
Decitabine Impurity 6, a degradation product of the chemotherapeutic agent decitabine, has garnered attention in scientific research due to its potential biological activity and implications in therapeutic applications. Understanding its biological effects is crucial for ensuring the safety and efficacy of decitabine formulations, particularly in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).
Target Interaction
Decitabine, chemically known as 5-aza-2'-deoxycytidine, primarily exerts its effects by inhibiting DNA methyltransferases (DNMTs), leading to global DNA hypomethylation. This process alters gene expression patterns, which is pivotal for reactivating silenced tumor suppressor genes and inducing differentiation in cancer cells . While the specific mechanism of this compound is less well-defined, it is hypothesized to interact similarly with DNMTs, contributing to hypomethylation and subsequent biological effects.
Pharmacokinetics
Decitabine has a short plasma half-life of approximately 20 minutes due to rapid metabolism by cytidine deaminase in the liver. Consequently, understanding the pharmacokinetics of its impurities, including this compound, is vital for assessing their potential impact on therapeutic outcomes .
Biological Activity
Research indicates that this compound may influence several biological pathways:
- DNA Methylation : Similar to decitabine, this impurity may induce changes in DNA methylation patterns, potentially affecting gene expression and cellular differentiation.
- Cellular Toxicity : Studies have shown that impurities can modulate the toxicity profile of therapeutic agents. For instance, a GLP repeat-dose toxicology study demonstrated that impurities present in decitabine formulations could lead to increased toxicity in certain tissues .
Case Studies and Research Findings
-
Toxicology Studies
A study conducted on CD-1 mice assessed the toxicity profiles of decitabine formulations containing various impurities, including this compound. The study found comparable toxicity between different formulations, with specific organ systems being affected by higher impurity levels . -
Clinical Implications
In clinical settings, decitabine has shown variable responses among patients with MDS and AML. The presence of impurities like this compound may influence these outcomes by altering drug metabolism and efficacy. For example, a multicenter study reported an overall response rate of 32% among patients treated with decitabine, suggesting that formulation quality—including impurity profiles—could impact therapeutic success . -
Analytical Chemistry Applications
This compound serves as a reference standard in analytical chemistry for assessing the stability and degradation pathways of decitabine. Its characterization helps ensure the quality control of pharmaceutical formulations .
Data Table: Summary of Key Findings on this compound
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Decitabine Impurity 6 in drug substance batches?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for quantifying this compound due to its sensitivity and specificity for low-concentration impurities. Structural confirmation should involve nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular composition . For batch analysis, validate the method per ICH guidelines, ensuring parameters like linearity (R² ≥ 0.99), accuracy (90–110% recovery), and precision (RSD < 5%) are met .
Q. How can researchers ensure the reproducibility of impurity profiling studies for this compound?
- Methodological Answer : Document experimental protocols in detail, including column type (e.g., C18), mobile phase gradients, and detection wavelengths. Use certified reference standards for calibration and spike recovery tests. Share raw chromatographic data and spectral interpretations in supplementary materials to enable cross-validation . For multi-institutional studies, adhere to harmonized guidelines (e.g., EMA, FDA) for forced degradation studies to standardize stress conditions (e.g., acid/base hydrolysis, oxidative stress) .
Q. What are the primary sources of this compound during synthesis, and how can they be minimized?
- Methodological Answer : Impurity 6 typically arises from incomplete methylation during decitabine synthesis or intermediate degradation. Optimize reaction parameters (e.g., temperature, pH) using design-of-experiment (DoE) approaches. Monitor intermediate stability via real-time HPLC tracking and implement in-process controls (IPCs) to isolate impurities at critical stages .
Advanced Research Questions
Q. How can conflicting data on the genotoxic potential of this compound be resolved?
- Methodological Answer : Conduct Ames tests (with/without metabolic activation) and in vitro micronucleus assays to assess mutagenicity. Compare results against structurally analogous impurities with established toxicological profiles. If contradictions persist, perform dose-response modeling to identify threshold effects and validate findings using orthogonal assays (e.g., comet assay) . Meta-analyses of published datasets should account for variability in experimental conditions (e.g., cell lines, exposure durations) .
Q. What strategies are effective for elucidating the degradation pathways of this compound under accelerated stability conditions?
- Methodological Answer : Use high-resolution LC-MS/MS to track degradation products over time. Pair with quantum mechanical calculations (e.g., density functional theory) to predict reactive sites. For pathway validation, employ isotopic labeling (e.g., ¹³C or ²H) to trace bond cleavage patterns. Publish degradation kinetics (e.g., Arrhenius plots) and impurity "maps" in supplementary datasets .
Q. How should researchers design experiments to investigate the biological impact of this compound in preclinical models?
- Methodological Answer : Use in vitro models (e.g., ACC cell lines) to assess cytotoxicity (via MTT assays) and epigenetic effects (e.g., DNA methylation via bisulfite sequencing). For in vivo studies, administer impurity 6 at concentrations equivalent to 30% of the threshold of toxicological concern (TTC) and monitor tumor growth inhibition and off-target effects. Include positive controls (e.g., decitabine alone) and validate findings with transcriptomic profiling (RNA-seq) .
Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer : Apply molecular dynamics simulations to estimate solubility and logP values. Use cheminformatics tools (e.g., Schrodinger’s QikProp) to predict absorption, distribution, metabolism, and excretion (ADME) profiles. Cross-validate predictions with experimental data from shake-flask solubility tests and partition coefficient assays .
Q. Methodological Considerations
- Data Integrity : Include open-ended questions in study protocols (e.g., "Describe any anomalies observed during HPLC runs") to detect methodological inconsistencies .
- Ethical Reporting : Disclose all synthetic routes and analytical parameters in publications to avoid selective data bias .
- Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries when citing impurity profiles or toxicity data .
特性
CAS番号 |
78185-66-7 |
---|---|
分子式 |
C22H24O6 |
分子量 |
384.43 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
alpha-D-Erythro-Pentopyranoside-Methyl-2-Deoxy-bis(4-methylbenzoate) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。